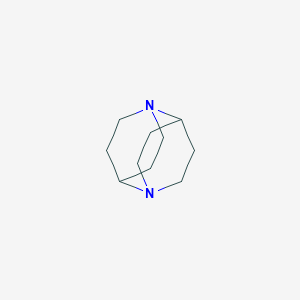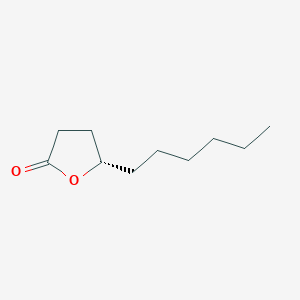
Chamigrenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chamigrenol is a sesquiterpene compound with the molecular formula C15H24O. It is known for its potential as a potent Na+/K+ ATPase inhibitor and antimicrobial agent. This compound has shown significant inhibitory activities against Gram-positive and Gram-negative bacteria, except Escherichia coli .
Mechanism of Action
Target of Action
Chamigrenol primarily targets the Na+/K+ ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes, including nerve impulse transmission and muscle contraction.
Mode of Action
This compound acts as an inhibitor of the Na+/K+ ATPase . It binds to the enzyme and inhibits its activity, leading to disruption of the ion balance across the cell membrane. The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is reported to be 15.9 μg/mL .
Biochemical Pathways
The inhibition of Na+/K+ ATPase by this compound affects the ion transport across the cell membrane . This disruption can lead to a variety of downstream effects, depending on the specific cell type and physiological context.
Result of Action
This compound shows strong inhibitory activities against Gram-positive and Gram-negative bacteria , except Escherichia coli, with MIC (Minimum Inhibitory Concentration) values of 50 µg/mL . This suggests that this compound could potentially be used as an antimicrobial agent.
Biochemical Analysis
Biochemical Properties
Chamigrenol interacts with the Na+/K±ATPase, a crucial enzyme involved in maintaining the electrochemical gradient across the cell membrane . By inhibiting this enzyme, this compound can affect the transport of sodium and potassium ions across the cell membrane, which may influence various biochemical reactions within the cell .
Cellular Effects
The inhibition of Na+/K±ATPase by this compound can have significant effects on cellular processes. For instance, it can disrupt ion homeostasis, potentially affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the Na+/K±ATPase . This interaction inhibits the enzyme’s activity, disrupting the normal flow of sodium and potassium ions across the cell membrane
Metabolic Pathways
Given its role as a Na+/K±ATPase inhibitor, it may influence pathways related to ion transport and homeostasis
Transport and Distribution
It is likely that its interaction with Na+/K±ATPase influences its localization within the cell
Subcellular Localization
Given its interaction with Na+/K±ATPase, it may be localized to the cell membrane where this enzyme is typically found
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chamigrenol typically involves the extraction from natural sources, particularly from plants belonging to the Cupressaceae family, such as Thujopsis dolabrata. The extraction process includes the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The compound is stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .
Chemical Reactions Analysis
Types of Reactions
Chamigrenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities and properties.
Scientific Research Applications
Chamigrenol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene synthesis and reactions.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential development as a therapeutic agent due to its Na+/K+ ATPase inhibitory activity.
Industry: Used in the development of antimicrobial coatings and preservatives
Comparison with Similar Compounds
Similar Compounds
Chamigrenal: (C15H22O)
15-Dihydroepioxylubimin: (C15H26O3)
3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one: (C15H24O4)
11S,12-Dihydroxyspirovetiv-1(10)-en-2-one: (C15H24O3)
11R,12-Dihydroxyspirovetiv-1(10)-en-2-one: (C15H24O3)
Uniqueness
Chamigrenol is unique due to its potent Na+/K+ ATPase inhibitory activity and its broad-spectrum antimicrobial properties. Unlike some similar compounds, this compound shows strong inhibitory activities against both Gram-positive and Gram-negative bacteria, making it a promising candidate for antimicrobial development .
Properties
IUPAC Name |
(5,5-dimethyl-1-methylidenespiro[5.5]undec-9-en-9-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-12-5-4-8-14(2,3)15(12)9-6-13(11-16)7-10-15/h6,16H,1,4-5,7-11H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYCZOOGHMAZED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(=C)C12CCC(=CC2)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action for chamigrenol's Na+/K+-ATPase inhibitory activity?
A: While the paper [] confirms that this compound exhibits inhibitory activity against Na+/K+-ATPase, it does not delve into the specific mechanism of action. Further research is needed to determine how this compound interacts with the enzyme and disrupts its function.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
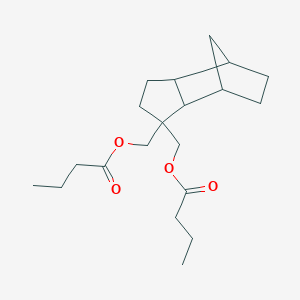
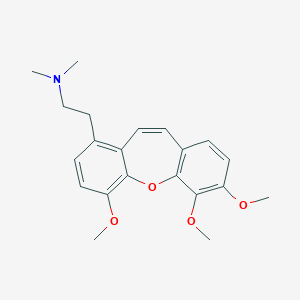
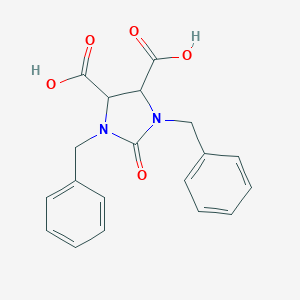
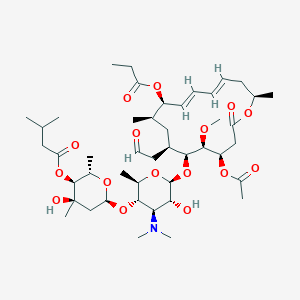


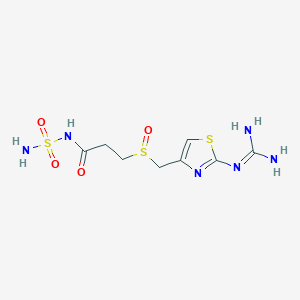

![diethyl-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylethyl]azaniumchloride](/img/structure/B34136.png)


